

Theoretical Calculations on the Molecular Structure of 2-Bromomesitylene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromomesitylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to determining the molecular structure of **2-Bromomesitylene**. While specific experimental or extensive computational studies on this molecule are not widely published, this document outlines the standard, robust methodologies used in computational chemistry to elucidate its structural parameters. This guide serves as a framework for researchers aiming to perform such calculations, providing expected values and a detailed procedural workflow.

Introduction

2-Bromomesitylene (2-bromo-1,3,5-trimethylbenzene) is a substituted aromatic compound. Its structure is characterized by a benzene ring with a bromine atom and three methyl groups as substituents. The steric and electronic effects of these bulky groups can induce subtle but significant changes in the planarity of the benzene ring and the bond lengths and angles compared to unsubstituted benzene. Theoretical calculations, particularly quantum chemical methods, are powerful tools for obtaining a precise three-dimensional model of the molecule, which is crucial for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.

Theoretical Methodology

A common and reliable method for the geometry optimization of organic molecules like **2-Bromomesitylene** is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy.

Computational Protocol

The following protocol outlines a standard procedure for calculating the optimized geometry of **2-Bromomesitylene**.

- **Software:** A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
- **Initial Structure:** An initial 3D structure of **2-Bromomesitylene** is built using molecular modeling software. Standard bond lengths and angles can be used for this initial guess.
- **Method:** Density Functional Theory (DFT) is the chosen method.
- **Functional:** The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering reliable results for geometries and energies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Basis Set:** The Pople-style basis set, 6-31G(d), is a standard choice that provides a good description of the electron distribution for most organic systems. The inclusion of polarization functions (d) is important for accurately describing the bonding environment around the bromine atom.
- **Calculation Type:** A geometry optimization is performed. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
- **Verification:** Following optimization, a frequency calculation is typically run to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

Predicted Structural Parameters

In the absence of specific published calculations for **2-Bromomesitylene**, the following tables summarize the expected values for its key structural parameters. These values are derived from known experimental and theoretical data for benzene, bromobenzene, toluene, and other substituted aromatic compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Bond Lengths

The bond lengths are expected to show slight deviations from standard benzene due to the electronic influence of the bromine atom and the steric strain from the methyl groups.

Bond	Atom Pair	Expected Length (Å)	Notes
C-C (Aromatic)	C-C	1.39 - 1.41	The C1-C2 and C1-C6 bonds may be slightly longer due to steric hindrance with the methyl groups. [10] [11] [13]
C-Br	C2-Br	~1.90	Typical length for a bromine atom attached to an sp ² hybridized carbon.
C-C (Alkyl)	C1-C7, C3-C8, C5-C9	~1.51	Bond between an aromatic carbon and a methyl carbon.
C-H (Aromatic)	C4-H, C6-H	~1.08	Standard aromatic C-H bond length.
C-H (Methyl)	C-H in CH ₃	~1.09	Standard aliphatic C-H bond length.

Bond Angles

The bond angles within the benzene ring are expected to be close to the ideal 120° of a perfect hexagon, but substitution will cause some distortion.[\[11\]](#)[\[18\]](#)[\[19\]](#)

Angle	Atom Trio	Expected Angle (°)	Notes
C-C-C (Ring)	C-C-C	118 - 122	The C1-C2-C3 angle may be larger than 120° due to the bulky bromine substituent.
C-C-Br	C1-C2-Br, C3-C2-Br	~120	The angle will be influenced by steric repulsion from the adjacent methyl groups.
C-C-C (Methyl)	C2-C1-C7, C2-C3-C8	~121	Steric pressure between the substituent and the methyl group may widen this angle.
H-C-H (Methyl)	H-C-H	~109.5	Typical tetrahedral angle for an sp ³ hybridized carbon.

Dihedral Angles

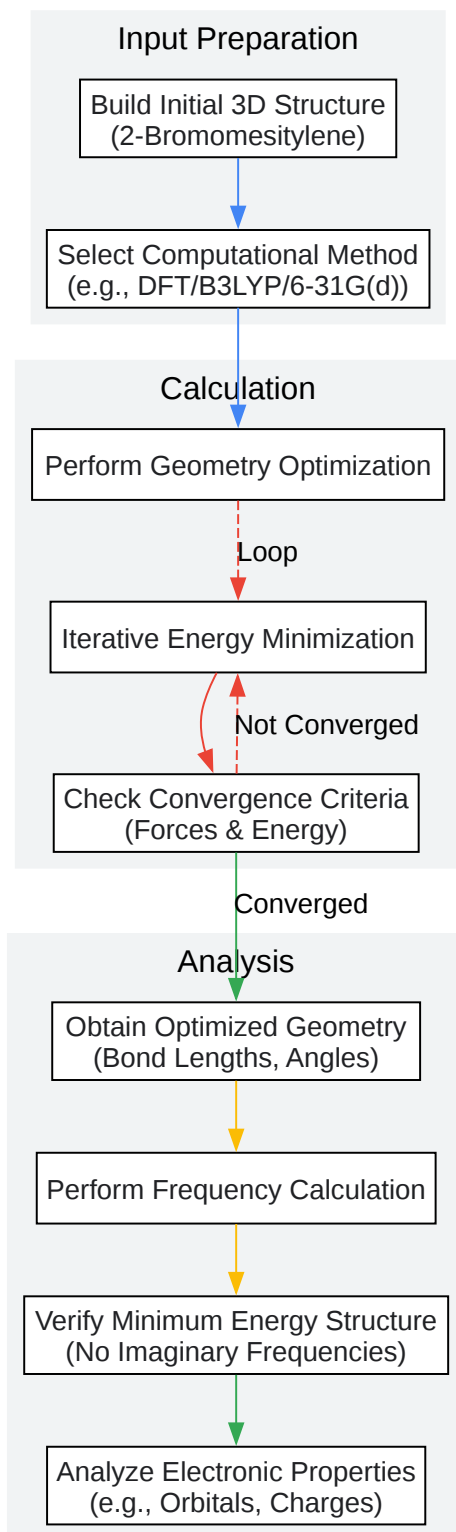
Dihedral angles are crucial for defining the three-dimensional shape and conformation of the molecule, particularly the orientation of the substituents relative to the ring.

Dihedral Angle	Atom Quad	Expected Angle (°)	Notes
Ring Planarity	Any C-C-C-C in ring	~0	The benzene ring is expected to be nearly planar, although minor puckering can occur due to steric strain from the bulky substituents.
Methyl Group Torsion	H-C-C-C	Varies	The methyl groups will likely adopt a staggered conformation relative to the ring to minimize steric interactions.

Visualizations

The following diagrams illustrate the workflow for theoretical calculations and the key structural features of **2-Bromomesitylene**.

Computational Chemistry Workflow for Geometry Optimization



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Caption: Workflow for theoretical geometry optimization.

Caption: Key structural parameters of **2-Bromomesitylene**.

Conclusion

Theoretical calculations provide an indispensable method for determining the detailed three-dimensional structure of molecules like **2-Bromomesitylene**. By employing standard computational protocols, such as DFT with the B3LYP functional and a 6-31G(d) basis set, researchers can obtain reliable predictions of bond lengths, bond angles, and dihedral angles. This structural information is fundamental for predicting the molecule's physical and chemical properties and for guiding further research in fields such as medicinal chemistry and materials science. The workflow and expected parameters presented in this guide offer a solid foundation for initiating such theoretical investigations.

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